molecular formula C15H21NO5 B3166581 tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-41-5

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3166581
CAS No.: 912762-41-5
M. Wt: 295.33 g/mol
InChI Key: CORPLXUZVOQZQZ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate: is a chemical compound known for its versatile applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dimethoxyphenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology: Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also used in material science for the development of new materials with specific properties. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate
  • tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
  • tert-butyl N-(2-oxoethyl)carbamate

Uniqueness: tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-12(17)11-7-6-10(19-4)8-13(11)20-5/h6-8H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORPLXUZVOQZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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